Product packaging for Mepazine hydrochloride(Cat. No.:CAS No. 2975-36-2)

Mepazine hydrochloride

Cat. No.: B1662460
CAS No.: 2975-36-2
M. Wt: 346.9 g/mol
InChI Key: RLCFKYRNUBRPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Evolution of Research Focus

Mepazine, also known as pecazine, was first synthesized in 1953. wikipedia.org Early research in the 1950s and 1960s centered on its potential as a neuroleptic, or major tranquilizer, for psychiatric conditions. wikipedia.orgnih.gov It was initially considered an alternative to chlorpromazine (B137089). wikipedia.org However, subsequent studies, including a double-blind, randomized controlled trial in 1960, found it to be no more effective than a placebo in treating schizophrenia. wikipedia.org This led to a decline in its clinical use and a shift in research focus. wikipedia.org The approval for its use was eventually withdrawn. govinfo.govacam.org More recently, mepazine has garnered renewed interest in the academic community for its distinct biochemical properties, particularly as a MALT1 inhibitor. wikipedia.org

Mepazine Hydrochloride as a Phenothiazine (B1677639) Derivative in Modern Research

This compound belongs to the phenothiazine class of chemical compounds, which are characterized by a three-ring structure. mdpi.comnih.gov The variable side chain on this core structure dictates the specific properties of each derivative. mdpi.comnih.gov While historically known for their antipsychotic effects due to dopamine (B1211576) receptor antagonism, certain phenothiazines, including mepazine, have been identified as inhibitors of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) protein. mdpi.comnih.govgoogle.com This discovery has repositioned this compound as a valuable tool in modern biomedical research. mdpi.comnih.gov

MALT1 is a key component of the CBM signalosome complex, which plays a crucial role in the activation of NF-κB, a transcription factor that regulates immune responses, inflammation, and cell survival. mdpi.comnih.govwilliamscancerinstitute.com Mepazine has been shown to be a potent and selective inhibitor of the MALT1 protease. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com This inhibitory action is a central focus of current research, exploring its potential in various disease models. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com

Overview of Key Research Areas and Paradigms

The primary focus of contemporary research on this compound revolves around its activity as a MALT1 inhibitor. This has led to investigations in several key areas:

Oncology: A significant area of research is the effect of mepazine on certain types of cancer, particularly activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (ABC-DLBCL), which is dependent on MALT1 activity. google.comtargetmol.commedchemexpress.comgoogle.com Studies have shown that mepazine can induce apoptosis (programmed cell death) in ABC-DLBCL cells. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com Research has also explored its use in combination with immune checkpoint inhibitors, suggesting it may help render tumors more susceptible to immunotherapy. williamscancerinstitute.comnih.govallenpress.comelsevierpure.com

Immunology and Inflammation: As MALT1 is a critical regulator of immune cell signaling, mepazine is being studied for its potential to modulate immune responses. mdpi.comnih.gov Research has investigated its effects in preclinical models of autoimmune diseases. mdpi.comnih.gov

MALT1-Independent Mechanisms: Some studies have indicated that mepazine may exert biological effects through mechanisms independent of MALT1 inhibition. mdpi.comnih.govmedchemexpress.comnih.gov For instance, research has shown that mepazine can inhibit RANKL-induced osteoclastogenesis, a process involved in bone resorption, independently of MALT1. mdpi.comnih.govnih.gov This suggests that the compound may have other cellular targets and signaling pathways that it influences.

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrochloride nih.govsigmaaldrich.com
Molecular Formula C19H23ClN2S nih.gov
Molecular Weight 346.9 g/mol nih.gov
CAS Number 2975-36-2 sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

Research Findings on Mepazine's MALT1 Inhibition

FindingDetailsSource(s)
MALT1 Inhibition Potent and selective inhibitor of MALT1 protease. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com
IC50 Values 0.83 µM for full-length GST-MALT1 and 0.42 µM for the GST-MALT1 325-760 fragment. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com
Mechanism Acts as a reversible and noncompetitive inhibitor. merckmillipore.com
Cellular Effects Suppresses constitutive MALT1 activity and RelB cleavage in ABC-DLBCL cells. merckmillipore.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClN2S B1662460 Mepazine hydrochloride CAS No. 2975-36-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S.ClH/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCFKYRNUBRPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-89-9 (Parent)
Record name Mepazine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2975-36-2
Record name 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2975-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepazine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepazine chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PECAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIW15Q5R21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pharmacology of Mepazine Hydrochloride

MALT1 Protease Inhibition: Core Mechanism of Action

Mepazine hydrochloride functions primarily through the direct inhibition of the MALT1 paracaspase. cancer-research-network.comprobechem.com MALT1 is a unique protein that possesses dual functions: it acts as a scaffold protein in signaling complexes and as a cysteine protease that cleaves specific substrates to regulate immune responses. cancer-research-network.comresearchgate.net Mepazine specifically targets the proteolytic function of MALT1, which is crucial for the survival of certain types of cancer cells, such as activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL). medchemexpress.comcancer-research-network.com

This compound acts as an allosteric inhibitor of the MALT1 protease. nih.govnih.gov This means it binds to a site on the MALT1 enzyme distinct from the active site, known as an allosteric pocket. nih.govresearchgate.net This binding event induces a conformational change in the MALT1 protein, rendering the active site incapable of performing its catalytic function. researchgate.net This mode of inhibition is distinct from competitive inhibitors that bind directly to the active site.

Mepazine demonstrates both potency and selectivity in its inhibition of MALT1. It does not inhibit other proteases like caspase-3 or caspase-8. merckmillipore.com The inhibitory concentration (IC50) values, which measure the concentration of an inhibitor required to reduce enzyme activity by half, have been determined for different forms of the MALT1 protein. merckmillipore.com this compound exhibits an IC50 of 0.83 µM against the full-length GSTMALT1 protein and a more potent IC50 of 0.42 µM against the paracaspase domain-containing fragment (amino acids 325-760). medchemexpress.comselleckchem.commerckmillipore.commedchemexpress.com

Potency of this compound against MALT1 Domains
MALT1 DomainIC50 Value (µM)
GSTMALT1 Full Length0.83
GSTMALT1 (aa 325-760)0.42

The inhibition of MALT1 by mepazine is characterized as both reversible and noncompetitive. cancer-research-network.comnih.govmerckmillipore.com Reversible inhibition means that the inhibitor can bind to and dissociate from the enzyme, allowing the enzyme to regain activity if the inhibitor is removed. cancer-research-network.comnih.gov The noncompetitive nature of the inhibition signifies that mepazine's binding to the allosteric site does not prevent the substrate from binding to the active site, but it does prevent the enzyme from converting the substrate into a product. nih.govmerckmillipore.com

The MALT1 protease is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for activating the NF-κB pathway in lymphocytes. researchgate.net By inhibiting MALT1's proteolytic activity, this compound effectively suppresses the activation of the NF-κB pathway. selleckchem.comoncotarget.com This leads to a reduction in the downstream signaling events that are dependent on MALT1's enzymatic function. cancer-research-network.com

MALT1 is known to cleave several key protein substrates to regulate NF-κB signaling, including RelB and B-cell lymphoma/leukemia 10 (BCL10). nih.govmerckmillipore.com The cleavage of these substrates is a critical step in the propagation of the signaling cascade. researchgate.net Mepazine has been shown to effectively inhibit the proteolytic cleavage of both RelB and BCL10. nih.govmerckmillipore.comresearchgate.net This inhibition prevents the inactivation of negative regulators and the processing of positive regulators of the NF-κB pathway. researchgate.net

The ultimate consequence of NF-κB pathway activation is the transcription of a wide array of target genes involved in inflammation, immunity, and cell survival. By blocking MALT1 activity and subsequent NF-κB signaling, this compound leads to the downregulation of these target genes. cancer-research-network.commerckmillipore.com This includes the reduced expression of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), as well as anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-xL) and FLICE-like inhibitory protein (FLIP-L). probechem.commerckmillipore.com

Modulation of NF-κB Target Gene Expression by this compound
Target GeneEffect of MepazineReference
IL-2Inhibited production probechem.com
IL-6Blocked expression merckmillipore.com
IL-10Blocked expression merckmillipore.com
Bcl-xLBlocked expression merckmillipore.com
FLIP-LBlocked expression merckmillipore.com

Impact on NF-κB Signaling Pathway Components

Effects on IKK Phosphorylation

This compound has been observed to influence signaling pathways that lead to the activation of nuclear factor κB (NF-κB), a process critically regulated by the IκB kinase (IKK) complex. The activation of the IKK complex involves the phosphorylation of its catalytic subunits, IKKα and IKKβ embopress.org. In studies involving T-cell receptor (TCR) stimulation in Jurkat T cells, mepazine demonstrated a slight delay in IκBα phosphorylation and subsequent degradation researchgate.net. This suggests an indirect or minor modulatory role on the canonical NF-κB pathway, as IκBα phosphorylation is a direct downstream event of IKK activation researchgate.netnih.gov. However, research focusing on the specific, direct effects of mepazine on the phosphorylation status of the IKK complex itself is not extensively detailed in the provided materials. The primary mechanism of NF-κB inhibition by mepazine in certain contexts, such as in lymphocytes, is attributed to its inhibition of the MALT1 protease, which acts upstream of IKK in some signaling cascades researchgate.netasco.orgselleckchem.com.

MALT1-Independent Mechanisms of Action

Recent studies have revealed that this compound exerts significant biological effects through mechanisms that are independent of its well-known inhibitory action on the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) nih.govsemanticscholar.org. While mepazine is a potent MALT1 protease inhibitor, its therapeutic effects in certain models, particularly in the context of bone metabolism, are not mediated by this activity selleckchem.commedchemexpress.commedchemexpress.com. Research has demonstrated that mepazine's protective effects on RANK-induced osteoclastogenesis persist even in the absence of MALT1, indicating a distinct, MALT1-independent pathway nih.govsemanticscholar.orgmedchemexpress.cn. This has important implications for the interpretation of studies using mepazine as a specific MALT1 inhibitor and highlights the compound's broader pharmacological profile nih.govresearchgate.net.

Inhibition of Osteoclastogenesis

Mepazine has been identified as a strong inhibitor of osteoclastogenesis, the process of differentiation of osteoclasts, which are cells responsible for bone resorption nih.govsemanticscholar.org. This inhibitory effect is observed when bone marrow precursor cells are treated with mepazine in the presence of Receptor Activator of Nuclear Factor κ-B Ligand (RANKL), a key cytokine required for osteoclast formation nih.govmedchemexpress.cnresearchgate.net. The phenothiazine (B1677639) class of compounds, to which mepazine belongs, has been shown to inhibit the differentiation of osteoclasts from bone marrow-derived macrophages nih.gov. The anti-osteoclastogenic function of mepazine is of significant therapeutic interest, particularly for conditions characterized by excessive bone resorption nih.gov.

Mepazine directly interferes with the RANKL-induced differentiation of osteoclast precursors. Treatment of mouse bone marrow cells with mepazine in the presence of M-CSF and RANKL completely prevents the formation of mature, multinucleated osteoclasts nih.govsemanticscholar.orgresearchgate.net. This effect is independent of MALT1, as osteoclastogenesis proceeds normally in MALT1-deficient cells, but is still completely blocked by mepazine nih.gov. This demonstrates that mepazine targets a crucial signaling pathway downstream of or parallel to RANK that is essential for osteoclast differentiation, but is not reliant on MALT1 activity nih.govsemanticscholar.org.

Consistent with its inhibition of osteoclast differentiation, mepazine strongly suppresses the expression of several key osteoclast marker genes nih.govsemanticscholar.orgresearchgate.net. RANKL-induced upregulation of genes such as tartrate-resistant acid phosphatase (TRAP), Cathepsin K (CTSK), and the calcitonin receptor (CALCR) is significantly inhibited by mepazine treatment nih.govsemanticscholar.orgresearchgate.net. This inhibition occurs in both wild-type and MALT1-deficient cells, further confirming the MALT1-independent nature of this effect semanticscholar.orgresearchgate.net.

Osteoclast MarkerEffect of Mepazine TreatmentSource
TRAP (Tartrate-resistant acid phosphatase)Strong inhibition of expression and activity nih.govsemanticscholar.orgresearchgate.net
Cathepsin KStrong inhibition of expression nih.govsemanticscholar.orgresearchgate.net
Calcitonin ReceptorStrong inhibition of expression nih.govsemanticscholar.org

The transcription factor Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) is a master regulator of osteoclastogenesis, and its induction by RANKL is critical for terminal differentiation nih.gov. Mepazine has been shown to completely prevent the RANKL-induced expression of NFATc1 in bone marrow-derived macrophages nih.govresearchgate.net. This inhibition appears to be linked to the calcium signaling pathway. RANKL signaling leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) nih.gov. Mepazine treatment was found to inhibit the phosphorylation of CaMKII, an event upstream of NFATc1 induction nih.gov. This effect of mepazine on CaMKII phosphorylation and subsequent NFATc1 expression is also independent of MALT1 nih.gov.

The mechanism by which mepazine inhibits the CaMKII/NFATc1 axis appears to involve the inhibition of calmodulin nih.gov. The chemical structure of phenothiazines like mepazine contains features that are known to be essential for inhibiting calmodulin activity nih.gov. It is proposed that the positively charged N group on mepazine's side chain interacts with the negatively charged calmodulin protein, thereby inhibiting its function nih.gov. Since the activation of calcineurin, the phosphatase that activates NFATc1, is dependent on Ca2+/calmodulin, the inhibition of calmodulin by mepazine provides a likely explanation for its potent anti-osteoclastogenic effects nih.gov.

Effects on Na+K+-Activated Adenosine (B11128) Triphosphatase (ATPase) Activity

While direct studies on the effects of this compound on Na+K+-activated adenosine triphosphatase (Na+/K+-ATPase) are not extensively documented in publicly available research, the broader class of phenothiazine derivatives, to which mepazine belongs, has been shown to interact with this enzyme system. Research on related phenothiazine compounds, such as chlorpromazine (B137089), has demonstrated inhibitory effects on Na+/K+-ATPase activity.

For instance, studies have shown that chlorpromazine can inhibit Na+,K+-ATPase in rat brain microsomal membranes in a manner that is dependent on concentration and time nih.gov. Other investigations into various phenothiazine derivatives have also reported some level of inhibition of Na+,K+-ATPase activity in jejunal homogenates nih.gov. The inhibitory potential of different phenothiazines on Na+/K+-ATPase can vary, and a direct correlation with other biological effects is not always observed nih.gov.

Table 1: Effects of Various Phenothiazine Derivatives on ATPase Activity

CompoundEffect on Na+,K+-ATPaseEffect on Mg2+-ATPase
ChlorpromazineInhibitionInhibition
Thioridazine (B1682328)InhibitionInhibition
TrifluoperazineInhibitionInhibition
ProchlorperazineInhibitionInhibition
DiethazineLittle to no effectNot specified
Promethazine (B1679618)Little to no effectNot specified

This table is based on findings from a study on the effects of several phenothiazine derivatives on the jejunal microclimate-pH and ATPase activity in rats. The extent of inhibition varied among the compounds nih.gov.

Other Potential Off-Target Modulations and Their Academic Significance

Beyond its well-documented role as a MALT1 protease inhibitor, mepazine has been shown to exhibit biological effects that are independent of this primary mechanism. These off-target modulations are of significant academic interest as they contribute to a more comprehensive understanding of the compound's polypharmacology and potential therapeutic applications, as well as the need for careful interpretation of experimental results.

One of the most notable MALT1-independent effects of mepazine is its inhibition of RANKL-induced osteoclastogenesis mdpi.comnih.gov. Research has demonstrated that mepazine can prevent the formation of osteoclasts, the cells responsible for bone resorption. This effect was observed to be independent of MALT1, as the genetic knockout of MALT1 did not prevent osteoclast formation, yet mepazine still exerted its inhibitory action mdpi.comnih.gov. The proposed mechanism for this off-target effect involves the inhibition of the Ca2+/calmodulin-regulated phosphatase, calcineurin, which in turn prevents the expression of the transcription factor NFATc1, a key regulator of osteoclast differentiation mdpi.com.

The academic significance of this finding is twofold. Firstly, it highlights the importance of using appropriate controls, such as genetic knockouts, to confirm that the observed biological effect of a pharmacological inhibitor is indeed due to its action on the intended target mdpi.com. Secondly, it suggests that mepazine's therapeutic potential may extend beyond MALT1-mediated pathologies and could be repurposed for conditions characterized by excessive bone resorption mdpi.com.

As a phenothiazine derivative, mepazine may also share off-target effects common to this class of compounds. Phenothiazines are known to interact with a variety of receptors and cellular targets, including dopamine (B1211576), serotonin, histamine, and muscarinic receptors wikipedia.orgdrugbank.com. While the specific receptor binding profile of mepazine is not as extensively characterized as that of other phenothiazines like chlorpromazine, its chemical structure suggests the potential for such interactions. These potential off-target effects are academically significant as they could explain some of the compound's side effects and could also present opportunities for drug repurposing.

Table 2: Summary of Mepazine's MALT1-Independent Effects

Biological ProcessMALT1-Independent EffectProposed MechanismAcademic Significance
OsteoclastogenesisInhibition of RANKL-induced osteoclast differentiation mdpi.comnih.govInhibition of calmodulin-dependent NFATc1 expression mdpi.comHighlights the need for genetic controls in inhibitor studies and suggests potential for repurposing in bone disorders.
General Cellular SignalingPotential interaction with various neurotransmitter receptorsShared chemical scaffold with other phenothiazines known to be multi-target agents wikipedia.orgdrugbank.comProvides a basis for understanding potential side effects and exploring new therapeutic indications.

Preclinical Research and Therapeutic Investigations

Research in Hematological Malignancies

Mepazine hydrochloride has demonstrated notable activity in preclinical models of hematological cancers, particularly those dependent on MALT1 signaling.

Activated B Cell Subtype of Diffuse Large B Cell Lymphoma (ABC-DLBCL)

The activated B cell subtype of diffuse large B cell lymphoma (ABC-DLBCL) is an aggressive form of non-Hodgkin lymphoma characterized by constitutive activation of the NF-κB signaling pathway, which is crucial for the survival of the lymphoma cells. MALT1 protease activity is essential for this pathway, making it a prime therapeutic target.

In vitro studies have shown that this compound selectively induces toxic effects in MALT1-dependent ABC-DLBCL cells. nih.gov Treatment with this compound leads to a decrease in the viability of ABC-DLBCL cell lines, including HBL-1, OCI-Ly3, U2932, and TMD8, while having minimal impact on Germinal Center B-cell-like (GCB)-DLBCL cells, which are not dependent on MALT1 activity. tiho-hannover.de This selective cytotoxicity is achieved through the inhibition of MALT1's proteolytic activity, which in turn blocks anti-apoptotic NF-κB signaling and leads to programmed cell death, or apoptosis. nih.govnih.gov

The pro-apoptotic effect of this compound is a key mechanism of its anti-lymphoma activity. nih.gov By enhancing apoptosis, the compound effectively reduces the survival of the cancerous B cells. tiho-hannover.de Studies have demonstrated that this compound is a potent and selective inhibitor of the MALT1 protease. medchemexpress.com

Inhibition of Cell Viability in ABC-DLBCL Cell Lines by this compound
Cell LineSubtypeEffect of this compound
HBL-1ABC-DLBCLDecreased cell viability
OCI-Ly3ABC-DLBCLDecreased cell viability
U2932ABC-DLBCLDecreased cell viability
TMD8ABC-DLBCLDecreased cell viability

The anti-tumor effects of this compound have also been demonstrated in in vivo models. In xenograft models, where human ABC-DLBCL cells are implanted into immunodeficient mice, administration of this compound has been shown to interfere with tumor growth. nih.gov Specifically, in a murine xenogeneic tumor model using the OCI-Ly10 ABC-DLBCL cell line, daily administration of this compound strongly impaired the expansion of the tumor. tiho-hannover.de This inhibition of tumor growth is attributed to the induction of apoptosis within the cancer cells. nih.gov These findings in animal models provide further evidence for the potential therapeutic application of this compound in treating ABC-DLBCL. nih.gov

A key aspect of the preclinical evaluation of this compound is its selectivity. Comparative studies have consistently shown that the compound is significantly more effective against MALT1-dependent ABC-DLBCL cell lines than MALT1-independent lymphoma subtypes, such as the Germinal Center B-cell-like (GCB) subtype. tiho-hannover.de For instance, while this compound causes a decrease in cell viability in ABC-DLBCL cells, it does not significantly affect GCB-DLBCL cells at similar concentrations. tiho-hannover.de This selectivity is a direct consequence of the differing dependencies of these lymphoma subtypes on the MALT1 protease for survival.

Comparative Efficacy of this compound in DLBCL Subtypes
DLBCL SubtypeMALT1 DependenceEffect of this compound
Activated B Cell (ABC)HighInhibition of cell viability, induction of apoptosis
Germinal Center B-cell (GCB)Low/IndependentMinimal to no effect on cell viability

Research in Solid Tumors

While much of the research on this compound has focused on hematological malignancies, its potential in treating solid tumors is also being explored.

Pancreatic Ductal Adenocarcinoma (PDAC)

Recent studies have identified MALT1 as a potential therapeutic target in Pancreatic Ductal Adenocarcinoma (PDAC), a particularly aggressive solid tumor. MALT1 is expressed in a majority of PDACs but is absent in normal pancreatic tissue, suggesting that targeting MALT1 could be a specific anti-cancer strategy. nih.gov

Preclinical investigations have shown that this compound can inhibit the proliferation and induce apoptosis in PDAC cells both in vitro and in vivo. nih.gov By inhibiting MALT1 activity, this compound prevents the nuclear translocation of c-Rel, a protein critical for the NF-κB-dependent inhibition of apoptosis. nih.gov This disruption of the pro-survival signaling in cancer cells leads to a reduction in tumor growth. nih.govasco.org These findings suggest that the off-label use of mepazine could represent a promising new therapeutic approach for the treatment of PDAC. nih.gov

Triple-Negative Breast Cancer (TNBC)

In the context of triple-negative breast cancer, particularly the claudin-low subtype, MALT1 has been identified as a critical component of signaling pathways that drive cancer progression. researchgate.netnih.gov

The epithelial-to-mesenchymal transition is a cellular program that is implicated in cancer invasion and metastasis. In certain TNBC cells, specific G protein-coupled receptors (GPCRs) drive a strong EMT program. nih.gov MALT1 is activated in these cells and contributes significantly to these phenotypic changes by regulating key EMT transcription factors such as Snail and ZEB1. researchgate.netnih.gov Pharmacological inhibition of MALT1's protease activity with mepazine has been shown to be effective in partially reversing the molecular and phenotypic markers of EMT. researchgate.netnih.govnih.gov Specifically, mepazine treatment can abrogate the expression of Snail and ZEB1, leading to reduced migration and invasion of these cancer cells. nih.govresearchgate.net

Preclinical studies using xenograft models of TNBC have demonstrated the in vivo efficacy of this compound. Treatment of mice with mepazine reduced the growth of primary tumors derived from PAR1⁺, MDA-MB-231 xenografts. researchgate.netnih.govnih.gov More dramatically, the treatment led to a severe reduction in the burden of metastatic disease, particularly in the lung and liver. researchgate.netnih.govresearchgate.net While the effect on primary tumor size was modest, the significant impact on metastasis highlights the potential of targeting MALT1 to control the spread of TNBC. mdpi.comresearchgate.net

Research has nominated the GPCR/MALT1 signaling axis as a key pathway that can be therapeutically targeted to combat EMT and metastatic progression in TNBC. researchgate.netnih.gov MALT1 is the effector protein of the CARMA/Bcl10/MALT1 (CBM) signalosome, a complex that drives pro-inflammatory signaling downstream of various receptors, including certain GPCRs implicated in breast cancer. researchgate.netnih.govnih.gov By inhibiting MALT1, mepazine effectively disrupts this signaling cascade, presenting a targeted therapeutic strategy for a form of breast cancer that currently lacks targeted therapies. researchgate.netnih.gov

Research in Autoimmune and Inflammatory Diseases

This compound has been evaluated in several experimental models of autoimmune and inflammatory diseases, demonstrating potential therapeutic effects.

Research has explored the utility of mepazine in models of rheumatoid arthritis. A patent application has reported that mepazine treatment can protect mice in a collagen-induced arthritis model. tmsforacure.org The study indicated that mepazine administration led to a notable reduction in pannus formation and bone resorption, suggesting a decrease in the number of osteoclasts. tmsforacure.org This anti-osteoclastogenic effect was observed to be independent of its known activity as a MALT1 inhibitor. tmsforacure.org

In vitro studies have further elucidated the potential mechanism, showing that mepazine strongly inhibits the RANKL-induced formation of osteoclasts from mouse bone marrow precursor cells. mdpi.com This inhibition extends to the expression of several key osteoclast markers. mdpi.com

Table 1: Effects of Mepazine in Experimental Arthritis Models

Experimental ModelKey FindingsReference
Collagen-Induced Arthritis (in mice)- Protects against the development of arthritis
  • Reduces pannus formation and bone resorption
  • tmsforacure.org
    In Vitro Osteoclastogenesis (from mouse bone marrow cells)- Strongly inhibits RANKL-induced osteoclast formation
  • Decreases expression of osteoclast markers
  • mdpi.com

    The therapeutic potential of mepazine has been investigated in the context of multiple sclerosis (MS), primarily using the experimental autoimmune encephalomyelitis (EAE) animal model. Studies have demonstrated that the administration of mepazine can attenuate the progression of EAE in mice. This effect was observed both when mepazine was given prophylactically (before the onset of symptoms) and therapeutically (after the disease was established). frontiersin.org

    Mepazine treatment was associated with a significant reduction in clinical disease symptoms, as well as histopathological improvements including decreased spinal cord demyelination, axonal degeneration, and inflammatory cell infiltration. frontiersin.org Notably, while the complete absence of MALT1 has been shown to affect the differentiation of regulatory T (Treg) cells, the use of mepazine as a MALT1 protease inhibitor did not appear to impact Treg development in these studies. frontiersin.org

    Table 2: Mepazine in an Experimental Model of Multiple Sclerosis

    Experimental ModelAdministration ProtocolKey OutcomesReference
    Experimental Autoimmune Encephalomyelitis (EAE) in miceProphylactic- Attenuated induction of EAE
  • Reduced clinical disease symptoms and histopathological parameters
  • frontiersin.org
    Therapeutic (after disease onset)- Attenuated disease progression
  • Increased rate of remission
  • frontiersin.org

    The pharmacological effects of mepazine have been examined in murine models of inflammatory bowel disease (IBD). In a study utilizing dextran (B179266) sulfate (B86663) sodium (DSS)-induced experimental colitis in mice, mepazine treatment was found to dose-dependently attenuate the symptoms of colitis. mastattack.org

    Table 3: Mepazine in an Experimental Model of Inflammatory Bowel Disease

    Experimental ModelKey FindingsMechanism of ActionReference
    DSS-Induced Colitis (in mice)- Attenuated symptoms of colitis
  • Reduced disease activity index and colon shortening
  • Suppressed proinflammatory cytokines (TNF, IL-1β, IL-6, etc.)
  • - Inhibition of NF-κB and NLRP3 inflammasome activation in macrophages mastattack.org

    Immunomodulatory Research

    Beyond its anti-inflammatory applications, mepazine has been investigated for its ability to modulate the immune system, particularly in the field of oncology.

    A significant area of research has focused on the ability of the (S)-enantiomer of mepazine to act as an allosteric MALT1 inhibitor and selectively reprogram immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment (TME). drugs.comnih.govmedchemexpress.com In preclinical studies, (S)-mepazine has been shown to induce a shift in these tumor-associated Tregs from a stable, suppressive phenotype to a "fragile," proinflammatory state. drugs.comnih.govmedchemexpress.com This reprogramming is a promising strategy to hinder tumor growth and enhance the efficacy of immune checkpoint therapies. drugs.comnih.govmedchemexpress.com

    Preclinical studies in various murine tumor models have demonstrated that (S)-mepazine exhibits significant antitumor effects both as a single agent and in synergy with anti-programmed cell death protein 1 (PD-1) therapy. drugs.comnih.govmedchemexpress.com Pharmacokinetic analyses have revealed that (S)-mepazine tends to accumulate favorably in tumor tissue, reaching concentrations that effectively block MALT1 activity. drugs.comnih.gov This preferential accumulation may explain its selective effects on tumor-infiltrating Tregs over systemic Tregs, potentially avoiding widespread autoimmune toxicities. drugs.com

    The induction of Treg fragility by (S)-mepazine is believed to be a key mechanism behind its anticancer activity, as observed in both syngeneic tumor models and human patient-derived organotypic tumor spheroids. drugs.comnih.govmedchemexpress.com

    Table 4: Immunomodulatory Effects of (S)-Mepazine on Regulatory T Cells

    Research ContextKey FindingsMechanism of ActionReference
    Tumor Microenvironment (in murine models and human organotypic tumor spheroids)- Reprograms immunosuppressive Tregs to a proinflammatory state
  • Demonstrates single-agent antitumor effects
  • Synergizes with anti-PD-1 therapy
  • - Allosteric inhibition of MALT1 paracaspase activity
  • Induction of tumor-associated Treg fragility
  • drugs.comnih.govmedchemexpress.com

    Synergy with Immune Checkpoint Therapies (ICT)

    This compound, specifically its (S)-enantiomer, has demonstrated significant synergistic antitumor effects when used in combination with immune checkpoint therapies (ICT), particularly with anti-programmed cell death protein 1 (PD-1) therapy. nih.govelsevierpure.comnih.gov Preclinical studies in various murine tumor models have shown that while (S)-mepazine possesses single-agent antitumor activity, its efficacy is markedly enhanced when combined with PD-1 blockade. nih.govwilliamscancerinstitute.com This synergy is observed in both immunogenic and poorly immunogenic cancer models. nih.gov

    In the immunogenic MC38 colon carcinoma model, the combination of (S)-mepazine and an anti-PD-1 antibody resulted in pronounced, relapse-free tumor control. nih.govwilliamscancerinstitute.com This effect was more significant than the tumor growth inhibition afforded by either agent alone. nih.gov The mechanism underlying this synergy involves the ability of mepazine to inhibit the MALT1 paracaspase, which can reprogram immunosuppressive regulatory T cells (Tregs) within the tumor microenvironment to a proinflammatory state, thereby priming the tumor for a more robust response to ICT. nih.govelsevierpure.comwilliamscancerinstitute.com This conversion of "cold" tumors, which are typically unresponsive to ICT due to a lack of immune cell infiltration, into "hot," immune-responsive tumors is a critical aspect of this therapeutic strategy. williamscancerinstitute.com

    Table 1: Antitumor Effects of (S)-Mepazine in Combination with Anti-PD-1 Therapy in Murine Models

    Differential Effects on Tumor-Infiltrating versus Systemic Tregs

    A key finding in the preclinical evaluation of (S)-mepazine is its preferential effect on tumor-infiltrating regulatory T cells (Tregs) compared to systemic Tregs circulating throughout the body. nih.govelsevierpure.comnih.gov This selectivity is crucial as it suggests the potential to enhance anti-tumor immunity without inducing widespread systemic autoimmune toxicities that can be associated with other MALT1 inhibitors. nih.gov

    Pharmacokinetic profiling of (S)-mepazine revealed that the compound favorably accumulates in tumor tissue. nih.govelsevierpure.comnih.gov As a lipophilic basic amine molecule, it is thought to become trapped in the acidic tumor microenvironment. nih.gov This accumulation leads to concentrations within the tumor that are sufficient to effectively block the activity of MALT1 paracaspase. nih.gov Studies have shown that at therapeutic doses, the drug levels achieved in tumors can inhibit MALT1 protease activity by 75% to 95%. nih.gov

    This localized high concentration is believed to be the primary reason for the selective reprogramming of tumor-infiltrating Tregs into a proinflammatory, "fragile" state. nih.govelsevierpure.com In contrast, at effective therapeutic doses, (S)-mepazine did not significantly affect the frequencies of circulating Tregs in healthy rats. nih.govelsevierpure.comnih.gov This differential effect avoids the systemic immune suppression breakdown that could lead to adverse autoimmune reactions, a significant concern for immunomodulatory cancer therapies. nih.gov The ability to specifically modulate the immune landscape within the tumor itself represents a significant advantage for this therapeutic approach. nih.gov

    Translational Studies Utilizing Patient-Derived Organotypic Tumor Spheroids (PDOTS)

    To bridge the gap between murine models and human clinical application, (S)-mepazine has been evaluated in patient-derived organotypic tumor spheroids (PDOTS). nih.govelsevierpure.com The PDOTS model is an advanced ex vivo platform that preserves the complex cellular architecture and tumor microenvironment (TME) of a patient's own tumor, allowing for the assessment of therapeutic responses on human cancer and immune cells. nih.govnih.gov

    In these studies, PDOTS were generated from surgically resected tissue from patients with various cancers, including cutaneous melanoma, non-cutaneous melanoma, microsatellite instable (MSI) colorectal cancer (CRC), and microsatellite stable (MSS) CRC. nih.gov These spheroids were then treated with (S)-mepazine (as either the hydrochloride or succinate (B1194679) salt), an anti-PD-1 antibody (pembrolizumab), or a combination of both. nih.govresearchgate.net

    The results demonstrated that (S)-mepazine could enhance the sensitivity of human tumors to PD-1 blockade ex vivo. nih.gov The combination therapy showed a greater reduction in cell viability in the PDOTS compared to either monotherapy. nih.govresearchgate.net These findings suggest that the mechanism of reprogramming tumor-infiltrating Tregs into proinflammatory cells through MALT1 inhibition is translatable to the human TME. nih.gov The activity of (S)-mepazine in human PDOTS supports its potential as a promising agent for combination therapy with PD-1 pathway-targeted ICT in patients with advanced solid tumors. nih.govelsevierpure.comnih.gov

    Table 2: Summary of (S)-Mepazine Studies in Patient-Derived Organotypic Tumor Spheroids (PDOTS)

    Pharmacokinetic and Pharmacodynamic Research Methodologies

    In Vivo Pharmacokinetic Profiling

    The in vivo pharmacokinetic profile of Mepazine Hydrochloride, particularly its active enantiomer (S)-mepazine, has been characterized through various preclinical studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

    Assessment of Tumor Tissue Accumulation

    Pharmacokinetic studies have demonstrated that (S)-mepazine exhibits favorable accumulation in tumor tissue. nih.gov This preferential distribution to the tumor is significant as it likely underpins the compound's selective pharmacodynamic effects within the tumor microenvironment, such as its impact on tumor-infiltrating regulatory T cells (Tregs). nih.gov This targeted accumulation is a key factor in its potential efficacy, concentrating the compound where its therapeutic action is most needed while potentially minimizing systemic exposure and associated toxicities. nih.gov In preclinical models, mepazine has been shown to interfere with the growth of cancer cell lines, such as those from activated B cell subtype of diffuse large B cell lymphoma (ABC-DLBCL) and pancreatic ductal adenocarcinoma (PDAC), both in vitro and in vivo. miltenyibiotec.comeurofinsdiscovery.comschrodinger.com

    Evaluation of Cell Permeability and Retention in Cellular Models

    Research indicates that (S)-mepazine possesses good cell permeability and retention characteristics. nih.gov As a cell-permeable phenothiazine (B1677639), it can effectively cross cellular membranes to reach its intracellular target, the MALT1 protein. nih.gov This efficient cellular uptake is a prerequisite for its biological activity, which includes the inhibition of MALT1 proteolytic activity and the subsequent induction of apoptosis in susceptible cancer cells. miltenyibiotec.comnih.gov

    Permeability Studies (e.g., Caco-2 Assay)

    To quantify its permeability, in vitro models such as the Caco-2 assay are employed. The Caco-2 cell line, derived from human colon carcinoma, forms a monolayer that serves as a model for the human intestinal epithelium, allowing for the assessment of a compound's potential for oral absorption. researchgate.net In a Caco-2 assay, (S)-mepazine demonstrated a mean apparent permeability coefficient (Papp) from the apical to the basolateral side of 13.73 ± 0.15 × 10−6 cm/s. nih.gov This value suggests good permeability and a high potential for absorption. nih.gov

    Studies on P-glycoprotein (P-gp) Substrate Activity

    P-glycoprotein (P-gp) is an efflux transporter that can pump drugs out of cells, contributing to multidrug resistance in cancer. bdbiosciences.com Studies were conducted to determine if (S)-mepazine is a substrate for P-gp. The results from these investigations have shown that (S)-mepazine is not a P-gp substrate. nih.gov This is a favorable characteristic, as it implies that its intracellular concentration and efficacy are less likely to be diminished by P-gp-mediated efflux, a common mechanism of resistance to cancer therapies. nih.gov

    Analysis of Pharmacokinetic Parameters (e.g., AUC, Cmax, Tmax in preclinical models)

    Pharmacokinetic studies in non-tumor-bearing preclinical models have been conducted to determine key parameters following administration of (S)-mepazine. These studies indicate that the compound is readily absorbed into the systemic circulation. While specific values for parameters such as the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) are detailed in specific preclinical study reports, publicly available literature indicates that the time to reach maximum plasma concentration (Tmax) is generally within 2 hours post-administration. nih.gov

    Table 1: Summary of Preclinical Pharmacokinetic Parameters for (S)-Mepazine

    Parameter Finding Source
    Tmax (Time to Maximum Concentration) Generally observed within 2 hours. nih.gov
    AUC (Area Under the Curve) Data indicates suitable pharmacokinetics; specific values are study-dependent. nih.gov
    Cmax (Maximum Concentration) Data indicates suitable pharmacokinetics; specific values are study-dependent. nih.gov

    Note: Specific quantitative values for AUC and Cmax are typically found in detailed, non-public preclinical study reports and were not available in the cited literature.

    Pharmacodynamic Biomarker Analysis

    The pharmacodynamic effects of this compound are primarily linked to its activity as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). nih.govschrodinger.com MALT1 is a key enzyme in the NF-κB signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly those of ABC-DLBCL. schrodinger.comschrodinger.com

    Pharmacodynamic biomarker analysis focuses on measuring the direct target engagement and the downstream biological effects of the drug. For MALT1 inhibitors like mepazine, a key biomarker is the cleavage of MALT1 substrates. In-cell assays have been developed to provide a quantitative readout of MALT1 inhibition. nih.gov One such method involves measuring the levels of uncleaved BCL10 in cell lysates, as BCL10 is a known MALT1 substrate. nih.gov

    Furthermore, the inhibition of MALT1 by mepazine has been shown to induce "fragility" in regulatory T cells (Tregs) within the tumor microenvironment. nih.gov This reprogramming of immunosuppressive Tregs into a pro-inflammatory state is a significant antitumor mechanism. nih.govnih.gov The analysis of Treg fragility can involve flow cytometry to detect changes in Treg populations and their expression of markers like FoxP3, as well as the production of pro-inflammatory cytokines such as IFNγ. nih.gov

    A reduction in serum levels of interleukin-10 (IL-10) has also been identified as a potential pharmacodynamic biomarker that correlates with MALT1 inhibition both in vitro and in vivo. nih.gov Monitoring changes in these biomarkers is crucial in preclinical and clinical studies to assess the biological activity of mepazine and to guide its therapeutic application.

    Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | (S)-mepazine | | (S)-mepazine succinate (B1194679) | | Biperiden | | RelB | | BCL10 | | Interleukin-10 (IL-10) | | Interferon-gamma (IFNγ) |

    Assessment of MALT1 Activity Inhibition in Cells and Tissues

    The inhibitory effect of this compound on the protease activity of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key area of investigation. Researchers employ various methodologies to quantify this inhibition in both cellular and tissue contexts.

    A primary method involves enzymatic assays using recombinant MALT1 protein. Mepazine has been shown to be a potent and selective, noncovalent reversible inhibitor of the MALT1 protease. cancer-research-network.com Its inhibitory concentration (IC50) has been determined against different forms of the enzyme. For instance, this compound inhibits the full-length GST-MALT1 and the protease domain (amino acids 325-760) of GST-MALT1 with IC50 values of 0.83 µM and 0.42 µM, respectively. cancer-research-network.commedchemexpress.commedchemexpress.comtargetmol.com These assays typically measure the cleavage of a fluorogenic substrate, such as Ac-LRSR-AMC, to determine the rate of enzymatic activity in the presence of the inhibitor. merckmillipore.com

    In cellular models, such as Jurkat T cells or Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, the assessment of MALT1 inhibition is often performed by monitoring the cleavage of its endogenous substrates. cancer-research-network.commerckmillipore.com Following stimulation with agents like PMA (phorbol 12-myristate 13-acetate) and ionomycin, which activate MALT1, researchers can use Western blotting to analyze the cleavage of specific MALT1 substrates like CYLD, A20, BCL10, and RelB. cancer-research-network.commerckmillipore.comresearchgate.net A reduction in the cleaved forms of these proteins in mepazine-treated cells compared to controls indicates effective MALT1 inhibition. researchgate.net For example, treatment with mepazine results in a significant reduction of MALT1 protease activity in stimulated Jurkat T cells. cancer-research-network.com Similarly, in various ABC-DLBCL cell lines (including U2932, OCI-Ly10, OCI-Ly3, HBL1, and TMD8), 10 µM of mepazine can suppress constitutive cellular MALT1 activity by over 75%. merckmillipore.com

    Table 1: Inhibitory Concentration (IC50) of this compound against MALT1

    MALT1 Variant IC50 (µM)
    GST-MALT1 full length 0.83
    GST-MALT1 (325-760) 0.42
    Cellular MALT1 in ABC-DLBCL lines <5

    Data sourced from multiple studies assessing the enzymatic and cellular inhibition of MALT1 by this compound. cancer-research-network.commedchemexpress.commedchemexpress.comtargetmol.commerckmillipore.com

    Monitoring of Downstream Signaling Pathways and Target Gene Expression

    The inhibition of MALT1's proteolytic function by this compound directly impacts downstream signaling pathways crucial for lymphocyte activation and survival, most notably the nuclear factor-kappa B (NF-κB) pathway. cancer-research-network.comasco.org MALT1 acts as a key mediator in the CBM (CARMA1-BCL10-MALT1) complex, which is essential for activating the IκB kinase (IKK) complex and subsequent NF-κB activation. longdom.org

    Methodologies to monitor these effects include analyzing the phosphorylation and degradation of key signaling proteins. Western blotting is commonly used to detect the levels of phosphorylated IκBα (phospho-IκBα) and total IκBα. researchgate.netmdpi.com Inhibition of MALT1 by mepazine leads to a delay in IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit. researchgate.netmdpi.com This effectively blocks the activation of NF-κB.

    Beyond NF-κB, studies have shown that mepazine also strongly inhibits T-cell receptor (TCR)-induced c-Jun N-terminal kinase (JNK) phosphorylation in both Jurkat T cells and primary T cells. researchgate.net The impact on other pathways, such as p38 and ERK phosphorylation, is also assessed to determine the specificity of the inhibitor. researchgate.net

    Table 2: Effect of this compound on Downstream Signaling Events

    Signaling Pathway Key Protein/Event Monitored Observed Effect of Mepazine
    NF-κB IκBα phosphorylation/degradation Delayed / Inhibited
    NF-κB p65 nuclear translocation Inhibited
    Cleavage of MALT1 substrates (e.g., RelB) Inhibited
    Expression of target genes (IL-6, IL-10, Bcl-xL) Suppressed
    MAPK JNK phosphorylation Strongly Inhibited

    This table summarizes the monitored effects of mepazine on key downstream signaling pathways. cancer-research-network.commerckmillipore.comresearchgate.net

    Quantification of Apoptosis and Proliferation Markers

    A significant pharmacodynamic effect of MALT1 inhibition by this compound is the induction of apoptosis and reduction of proliferation, particularly in MALT1-dependent cancer cells like the ABC subtype of DLBCL. cancer-research-network.commedchemexpress.com

    Apoptosis, or programmed cell death, is quantified using several standard laboratory methods. One common technique is the cleaved caspase-3 assay. asco.org Caspase-3 is a key executioner caspase in the apoptotic cascade, and its cleavage indicates activation of the apoptotic pathway. Increased levels of cleaved caspase-3 in mepazine-treated cells are a direct marker of induced apoptosis. asco.org The use of apoptosis inhibitors, such as Z-VAD-FMK, can confirm that the observed cell death is indeed caspase-dependent. cancer-research-network.com

    Cell viability and proliferation are frequently assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. asco.org This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable, proliferating cells. Studies show that mepazine treatment leads to a dose-dependent decrease in the viability of ABC-DLBCL cell lines (HBL1, OCI-Ly3, U2932, and TMD8) but does not significantly affect the viability of Germinal Center B-cell like (GCB)-DLBCL cells, highlighting its selectivity. targetmol.commedchemexpress.com For instance, treatment with 10 µM mepazine for four days resulted in ≥27% cell death in ABC-DLBCL lines, whereas up to 20 µM had minimal effect (≤26% cell death) on GCB-DLBCL lines. merckmillipore.com

    Table 3: Cellular Effects of this compound on DLBCL Subtypes

    Cell Line Subtype Proliferation/Viability Assay Apoptosis Marker Assay Outcome of Mepazine Treatment
    ABC-DLBCL MTT Assay Cleaved Caspase-3 Decreased viability and proliferation; enhanced apoptosis
    GCB-DLBCL MTT Assay Not typically measured No significant effect on viability

    This table outlines the differential effects of mepazine on the proliferation and survival of DLBCL subtypes. merckmillipore.comasco.orgmedchemexpress.com

    Structure Activity Relationship Sar Studies

    Enantiomeric Studies: (S)-Mepazine versus (R)-Mepazine Activity and Selectivity

    Mepazine is a chiral molecule, and its enantiomers exhibit differential activity, a common phenomenon in pharmacology. Research has demonstrated a clear stereoselective inhibition of MALT1 by the enantiomers of mepazine. The (S)-enantiomer of mepazine has been found to be a more potent inhibitor of MALT1 protease activity compared to its (R)-enantiomer. Specifically, (S)-mepazine demonstrates approximately 10-fold greater MALT1 inhibitory activity than (R)-mepazine researchgate.netnih.gov. This significant difference in potency underscores the importance of the three-dimensional orientation of the molecule for its interaction with the allosteric binding site on MALT1. The higher potency of the (S)-enantiomer suggests a more favorable stereochemical fit within the binding pocket, leading to a more stable drug-target complex and consequently, more effective inhibition.

    Table 1: Comparative MALT1 Inhibitory Activity of Mepazine Enantiomers
    EnantiomerRelative MALT1 Inhibitory Potency
    (S)-Mepazine~10-fold higher than (R)-Mepazine
    (R)-MepazineLower potency

    Role of Phenothiazine (B1677639) Core Modifications in MALT1 Inhibition

    The phenothiazine core is a key structural motif for MALT1 inhibition. Modifications to this tricyclic system and its side chains have a profound impact on the inhibitory activity. Mepazine, with its 10-((1-methyl-3-piperidinyl)methyl)-10H-phenothiazine structure, is a potent MALT1 inhibitor. Comparative studies with other phenothiazine derivatives have elucidated the structural requirements for effective MALT1 inhibition. For instance, thioridazine (B1682328) and promazine (B1679182) also exhibit MALT1 inhibitory activity, albeit with lower potency than mepazine nih.gov. In contrast, promethazine (B1679618), another phenothiazine derivative, shows no significant MALT1 inhibition google.com. This suggests that the nature of the substituent at the 10-position of the phenothiazine ring is a critical determinant of MALT1 inhibitory activity. The length and composition of the side chain, as well as the nature of the terminal amino group, appear to be crucial for optimal interaction with the MALT1 allosteric site.

    Table 2: MALT1 Inhibition by Phenothiazine Derivatives
    CompoundMALT1 Inhibition (IC50)
    Mepazine0.83 µM (full-length) researchgate.nettargetmol.commedchemexpress.comglpbio.com
    Thioridazine~4-fold lower potency than Mepazine
    Promazine~8-fold lower potency than Mepazine
    PromethazineNo significant inhibition

    Allosteric Binding Site Characterization

    Mepazine functions as a non-competitive, allosteric inhibitor of MALT1 nih.govnih.gov. X-ray crystallography studies have revealed that phenothiazine derivatives, including mepazine, bind to a hydrophobic pocket located at the interface of the paracaspase (PCASP) and the third immunoglobulin-like (Ig3) domains of MALT1 researchgate.net. This allosteric site is distinct from the active site of the enzyme. The binding of mepazine to this pocket induces a conformational change that prevents the necessary structural rearrangements for MALT1 to adopt its active state.

    The tricyclic ring of the phenothiazine core forms hydrophobic interactions with several key amino acid residues within this pocket, including A394, F398, L401, L346, V344, and V381 researchgate.net. A critical aspect of this allosteric inhibition is the displacement of the tryptophan-580 (Trp580) residue, which in the inactive state of MALT1, occupies this hydrophobic pocket researchgate.net. By displacing Trp580, mepazine stabilizes the inactive conformation of MALT1, thereby preventing substrate binding and cleavage.

    Table 3: Key Amino Acid Residues in the Mepazine Allosteric Binding Site on MALT1
    Amino Acid ResidueLocationInteraction Type
    A394, F398, L401Helix αCHydrophobic
    L346, V344β-sheet 1Hydrophobic
    V381β-sheet 2Hydrophobic
    Trp580Displaced upon bindingOccupies the pocket in the inactive state

    Structural Determinants for MALT1-Independent Activities (e.g., Calmodulin Inhibition, Na+K+-ATPase)

    Beyond its MALT1 inhibitory activity, mepazine can interact with other cellular targets, leading to MALT1-independent effects. One such well-documented off-target activity is the inhibition of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways nih.gov. The structural features of phenothiazines that are responsible for calmodulin inhibition include the presence of two hydrophobic ring systems and a positively charged nitrogen atom in the side chain nih.gov. Under physiological pH, the tertiary amine in mepazine's side chain is protonated, allowing for electrostatic interactions with the negatively charged calmodulin protein, while the hydrophobic phenothiazine core interacts with hydrophobic domains on calmodulin. This dual interaction is believed to be the basis for its calmodulin inhibitory effect.

    While direct studies on mepazine's effect on Na+/K+-ATPase are limited, research on other phenothiazine derivatives, such as promethazine, has shown inhibitory effects on this ion pump nih.gov. The inhibition of Na+/K+-ATPase by promethazine was found to be uncompetitive nih.gov. Given the structural similarities, it is plausible that mepazine could also inhibit Na+/K+-ATPase through a similar mechanism, likely involving interactions with the enzyme-substrate complex. However, further specific studies on mepazine are required to confirm this.

    Table 4: Structural Features of Mepazine for MALT1-Independent Activities
    TargetKey Structural DeterminantsPlausible Mechanism of Action
    CalmodulinTwo hydrophobic rings, positively charged nitrogen in the side chainHydrophobic and electrostatic interactions
    Na+/K+-ATPase (inferred)Phenothiazine core and side chainPotential for uncompetitive inhibition

    Comparative SAR with Other Phenothiazine Derivatives as MALT1 Inhibitors

    The comparative structure-activity relationship among phenothiazine derivatives highlights the specific structural features that enhance MALT1 inhibition. As previously mentioned, mepazine is a more potent MALT1 inhibitor than thioridazine and promazine. A key structural difference lies in the side chain attached to the phenothiazine nitrogen. Mepazine possesses a piperidinylmethyl side chain, while thioridazine has a piperidinylethyl side chain with a methylthio group on the phenothiazine ring, and promazine has a simple dimethylaminopropyl side chain. The superior potency of mepazine suggests that the piperidinylmethyl moiety provides an optimal conformation for fitting into the allosteric pocket of MALT1. The inactivity of promethazine, which has a branched dimethylaminopropyl side chain, further emphasizes the sensitivity of the binding site to the steric bulk and conformation of this side chain. The data collectively suggest that a three-carbon chain equivalent linker between the phenothiazine nitrogen and the terminal basic nitrogen, with specific ring systems like piperidine, is favorable for MALT1 inhibition.

    Table 5: Comparative MALT1 Inhibitory Potency of Phenothiazine Derivatives
    CompoundMALT1 Inhibition (IC50 for full-length MALT1)Key Structural Features
    Mepazine0.83 µM researchgate.nettargetmol.commedchemexpress.comglpbio.com10-((1-methyl-3-piperidinyl)methyl) side chain
    Thioridazine~3.3 µM2-(methylthio) substitution and a 10-(2-(1-methyl-2-piperidinyl)ethyl) side chain
    Promazine~6.6 µM10-(3-(dimethylamino)propyl) side chain
    Promethazine> 20 µMBranched 10-(2-(dimethylamino)propyl) side chain

    Advanced Research on Synthesis and Analytical Characterization

    Synthetic Methodologies for Mepazine Hydrochloride and its Analogues

    The synthesis of Mepazine and other phenothiazine (B1677639) derivatives is a cornerstone of medicinal chemistry. researchgate.netjmedchem.com The core structure, phenothiazine, is a versatile scaffold from which a multitude of analogues can be derived. researchgate.net General synthetic strategies often begin with the appropriate phenothiazine precursor. For instance, the synthesis of novel phenothiazine derivatives can be initiated from commercially available substituted or non-substituted phenothiazines. nih.gov

    A common pathway involves the reaction of the phenothiazine core with acyl chlorides, such as chloroacetyl chloride or chloropropionyl chloride, to form an intermediate. nih.govnih.gov This intermediate is then reacted with a suitable alkylamine to yield the final product. nih.gov For example, a solution of the phenothiazine-10-yl acyl chloride intermediate can be added dropwise to an alkylamine solution and heated under reflux to produce novel phenothiazine 10-carboxamides. nih.gov

    Another established method involves the reaction of a phenothiazine, such as 2-trifluoromethylphenothiazine, with a chloro-aminopropane derivative, like 3-chloro-1-dimethylaminopropane, in the presence of a strong base like sodamide in a solvent such as dry benzene. google.com Variations of this approach utilize different bases and solvents, such as potassium amide in xylene. google.com The synthesis of the initial 2-substituted phenothiazine core itself can be achieved by refluxing a 2-acylamido-4-substituted-2'-nitrodiphenylsulfide in the presence of a basic condensing agent. google.com

    These methodologies allow for the introduction of various substituents at different positions on the phenothiazine ring system, leading to a diverse library of analogues with potentially different chemical and biological properties. nih.govresearchgate.net The synthesized compounds are then typically purified and characterized using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govresearchgate.net

    Development of Advanced Analytical Techniques for Quantification and Identification in Research Samples

    The accurate detection and quantification of this compound are crucial for research purposes. To this end, various advanced analytical techniques have been developed and refined, ranging from spectrophotometry to thermal analysis.

    Spectrophotometric Methods (e.g., with Molybdoarsenic Acid, 1,2-Naphthaquinone-4-sulphonic Acid)

    Spectrophotometry provides a rapid, simple, and sensitive means for the determination of this compound in research contexts.

    With Molybdoarsenic Acid: A method has been developed based on the color reaction between this compound and molybdoarsenic acid. This reaction involves the oxidation of the phenothiazine to a radical cation by the molybdoarsenic acid, which then forms a colored compound that can be measured spectrophotometrically. This technique is noted for its simplicity and speed, occurring at room temperature without the need for extraction steps.

    With 1,2-Naphthaquinone-4-sulphonic Acid (NQS): Another effective spectrophotometric method involves the reaction of this compound with 1,2-naphthaquinone-4-sulphonic acid (NQS) in a hydrochloric acid medium. researchgate.net NQS, also known as Folin's reagent, reacts with phenothiazines to form colored oxidation species instantaneously. researchgate.net The resulting colored product's absorbance is measured to determine the concentration of the drug. The procedure involves adding NQS solution to the sample in a 10M HCl solution and diluting with distilled water before measuring the absorbance against a reagent blank. researchgate.net This method has been successfully applied to the determination of various phenothiazine drugs. researchgate.net

    Spectrophotometric Determination of this compound
    ReagentPrincipleKey ParametersAdvantages
    Molybdoarsenic AcidForms a colored compound after oxidizing the phenothiazine to a radical cation.- Reaction at room temperature
  • No extraction needed
  • Simple, rapid, reasonably sensitive.
    1,2-Naphthaquinone-4-sulphonic Acid (NQS)Forms a colored oxidation species in a strong acid medium. researchgate.net- λmax: 530 nm researchgate.net
  • Beer's Law Range: 8-64 ppm researchgate.net
  • Molar Absorptivity: 2.16 x 10³ l mol⁻¹ cm⁻¹ researchgate.net
  • Rapid, does not require temperature control. researchgate.net

    Spectroscopic Characterization in Research Contexts (e.g., IR, Electronic, ¹H NMR)

    Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its derivatives.

    Infrared (IR) and Electronic Spectroscopy: IR spectroscopy is used to identify the functional groups within the molecule. For instance, in the reaction product of phenothiazines with molybdoarsenic acid, IR spectra, along with electron spin resonance (ESR) spectra, have been used to confirm the oxidation of the phenothiazine to a radical cation. In studies of synthesized phenothiazine analogues, IR analysis is used to confirm structural features, such as the absence of an N-H bond absorption band after substitution at the 10-position. nih.gov Electronic (UV-Vis) spectroscopy is employed to study the absorption properties, which can be affected by structural modifications, such as the introduction of nitro groups causing a bathochromic (red) shift. mdpi.com

    ¹H Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy is a powerful tool for determining the precise molecular structure. researchgate.netnih.gov It provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the confirmation of the synthesized structure. In the characterization of new phenothiazine derivatives, ¹H NMR is a standard method used alongside ¹³C NMR and mass spectrometry to verify the final product. nih.govresearchgate.net This technique is crucial for confirming that the desired chemical modifications have occurred and for ensuring the purity of the synthesized compounds. researchgate.net

    Thermal Degradation and Electrical Conductivity Studies in Research

    Research into the physicochemical properties of this compound includes its behavior under thermal stress and its electrical properties.

    Thermal Degradation: Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition kinetics of phenothiazine derivatives. A study involving this compound monohydrate (MH) investigated its thermal degradation in an air atmosphere. researchgate.net The stability of MH was compared to other phenothiazines like phenothiazine (PTZ), acetophenazine (B1666502) dimaleate (APM), and methdilazine (B156362) hydrochloride (MDH). The results indicated that the thermal stability of these compounds was in the order of APM > MDH > PTZ > MH. researchgate.net Kinetic parameters for the decomposition, such as activation energy and Arrhenius factors, can be calculated from the TGA data using methods like Broido's, Coats-Redfern, and Horowitz-Metzger. researchgate.net

    Electrical Conductivity: The electrical conductivity of this compound has also been studied over a range of temperatures. researchgate.net Research has shown that while the parent phenothiazine compound and some derivatives exhibit semiconducting behavior, this compound monohydrate displays unusual temperature-dependent electrical conductivity, showing both metallic and semiconducting characteristics. researchgate.net The activation energy for electrical conductivity for this compound was found to be 0.47 eV. researchgate.net Another study describes a conductometric titration method for the quantitative determination of phenothiazine derivatives, highlighting the utility of conductivity measurements in their analysis. nih.gov

    Physicochemical Properties of this compound
    PropertyTechniqueKey Research Finding
    Thermal StabilityThermogravimetric Analysis (TGA)Less stable compared to phenothiazine, acetophenazine dimaleate, and methdilazine hydrochloride. researchgate.net
    Electrical ConductivityConductivity MeasurementExhibits both metallic and semiconducting behavior depending on temperature; activation energy of 0.47 eV. researchgate.net

    Challenges, Limitations, and Future Research Directions

    Investigation of Mepazine Hydrochloride's Multiple Molecular Targets and Potential Off-Target Effects

    This compound is primarily recognized as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. medchemexpress.com MALT1 is a crucial mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key driver in certain types of cancer, particularly B-cell lymphomas. nih.gov Mepazine has been shown to effectively inhibit MALT1 activity, leading to reduced proliferation and increased apoptosis in cancer cells. medchemexpress.com

    However, emerging evidence suggests that mepazine's biological effects are not solely dependent on its MALT1 inhibitory function. Studies have indicated that mepazine may have MALT1-independent mechanisms of action, pointing to the existence of multiple molecular targets. For instance, mepazine has been observed to inhibit RANK-induced osteoclastogenesis, a process involved in bone resorption, through a pathway that does not involve MALT1. mdpi.com This suggests that mepazine's therapeutic potential could extend to conditions beyond those directly driven by MALT1 hyperactivation. The identification and characterization of these off-target effects are crucial for a comprehensive understanding of mepazine's pharmacological profile and for anticipating potential side effects in clinical applications.

    Addressing Formulation and Stability Challenges in Research (e.g., Hygroscopicity of HCl Salt)

    A significant hurdle in the research and development of this compound lies in its formulation and stability. The hydrochloride salt form of mepazine is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can present considerable challenges during manufacturing, packaging, and storage, potentially impacting the drug's physical and chemical stability.

    Hygroscopicity can lead to issues such as powder caking, altered dissolution rates, and degradation of the active pharmaceutical ingredient, all of which can compromise the quality and performance of the final dosage form. Therefore, developing stable formulations of this compound is a key area of research. Strategies to mitigate the effects of hygroscopicity may include the use of moisture-protective coatings, co-crystallization with other molecules, or the investigation of alternative salt forms that exhibit improved stability. Addressing these formulation challenges is essential for ensuring the consistent and reliable delivery of the drug in both preclinical studies and potential future clinical trials.

    Characterization of Potential Toxicological Mechanisms Observed in Preclinical Studies (e.g., Myelocompression leading to bleeding complications)

    Given that mepazine shares the phenothiazine (B1677639) scaffold, a thorough investigation into its potential for hematological toxicity is warranted in preclinical evaluations. Understanding the mechanisms behind such potential toxicities is critical for establishing a safe therapeutic window and for monitoring patients in any future clinical investigations. Future preclinical toxicology studies should specifically assess bone marrow function and coagulation parameters to fully characterize the safety profile of this compound.

    Development of More Potent and Selective MALT1 Inhibitors Based on Mepazine's Scaffold

    The discovery of mepazine as a MALT1 inhibitor has paved the way for the development of new and improved therapeutic agents. The phenothiazine scaffold of mepazine provides a valuable starting point for medicinal chemists to design and synthesize more potent and selective MALT1 inhibitors. nih.gov The goal of these efforts is to enhance the on-target activity of the compound while minimizing off-target effects, thereby improving the therapeutic index.

    By modifying the chemical structure of the phenothiazine backbone, researchers aim to optimize the drug's binding to the MALT1 protein, leading to increased inhibitory activity. This could potentially allow for lower effective doses, which in turn could reduce the risk of dose-dependent side effects. The development of these second-generation MALT1 inhibitors, inspired by the mepazine scaffold, represents a promising avenue for advancing the treatment of MALT1-driven diseases.

    Exploration of Novel Combinatorial Therapeutic Strategies in Oncology

    A significant area of ongoing research is the use of mepazine in combination with other anticancer therapies. The rationale behind this approach is that targeting multiple pathways involved in tumor growth and survival can lead to synergistic effects and overcome drug resistance. One particularly promising strategy is the combination of mepazine with immune checkpoint inhibitors, such as anti-PD-1 antibodies. nih.govnih.govelsevierpure.com

    Preclinical studies have shown that the S-enantiomer of mepazine, (S)-mepazine, can enhance the efficacy of anti-PD-1 therapy. nih.govnih.govelsevierpure.com The proposed mechanism involves the induction of "fragile" regulatory T cells (Tregs) within the tumor microenvironment, which can shift the balance towards a more effective anti-tumor immune response. nih.govnih.govelsevierpure.com These encouraging preclinical results have provided the foundation for clinical investigations into this novel combinatorial approach for patients with advanced solid tumors. nih.govnih.govelsevierpure.com

    Further Elucidation of MALT1-Independent Mechanisms of Action

    As previously mentioned, mepazine exhibits biological activities that are independent of its MALT1 inhibitory function. A notable example is its ability to inhibit RANK-induced osteoclastogenesis. mdpi.com This finding suggests that mepazine may interact with other signaling pathways, and a deeper understanding of these MALT1-independent mechanisms is a key area for future research.

    Investigating these alternative pathways could reveal new therapeutic opportunities for mepazine beyond its current focus on MALT1-driven cancers. For example, its effects on osteoclastogenesis could have implications for the treatment of bone disorders. A comprehensive understanding of all of mepazine's mechanisms of action is essential for a complete pharmacological profile and for identifying the full spectrum of its potential clinical applications.

    Translational Research into Clinical Development (e.g., Ongoing Clinical Investigations with (S)-Mepazine Succinate)

    The promising preclinical data for the S-enantiomer of mepazine has led to its advancement into clinical development. (S)-Mepazine succinate (B1194679), also known as MPT-0118, is currently being evaluated in a clinical trial for patients with advanced or metastatic treatment-refractory solid tumors. nih.govnih.govelsevierpure.com This ongoing investigation, identified by the clinical trial identifier NCT04859777, represents a critical step in translating the preclinical findings into potential benefits for patients. nih.govnih.govelsevierpure.com

    The trial is designed to assess the safety, tolerability, and preliminary efficacy of (S)-mepazine succinate, both as a monotherapy and in combination with an immune checkpoint inhibitor. nih.gov The results of this clinical study will be instrumental in determining the future role of mepazine-based therapies in the treatment of cancer and potentially other diseases.

    Q & A

    Q. What is the molecular mechanism of Mepazine hydrochloride in targeting MALT1, and how does this relate to its anticancer activity?

    this compound selectively inhibits the protease activity of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), a key mediator of NF-κB signaling in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and pancreatic cancer. It achieves this by binding to the catalytic site, with reported IC50 values of 0.83 µM for full-length GSTMALT1 and 0.42 µM for the truncated GSTMALT1 (aa 325-760) construct. This inhibition disrupts downstream NF-κB activation, leading to apoptosis and reduced tumor growth in preclinical models .

    Methodological Consideration : Validate MALT1 inhibition using orthogonal assays (e.g., cleavage of MALT1 substrates like HOIL-1 or RelB) alongside NF-κB luciferase reporter assays to confirm functional blockade. Include controls such as MALT1-deficient cell lines or other inhibitors (e.g., MI-2) for specificity validation .

    Q. What experimental protocols are recommended for determining the IC50 of this compound in enzymatic assays?

    • Step 1 : Prepare recombinant MALT1 constructs (full-length or truncated) and optimize enzymatic activity using fluorogenic substrates (e.g., Ac-LRSR-AMC).
    • Step 2 : Perform dose-response experiments with this compound (0.1–10 µM range) and measure residual protease activity.
    • Step 3 : Normalize data to vehicle controls and fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC50.
    • Critical Controls : Include a reference inhibitor (e.g., MI-2, IC50 = 5.84 µM) and assess compound stability under assay conditions .

    Reproducibility Tip : Report technical replicates (≥3) and biological repeats (≥2) in line with guidelines for enzymatic assays .

    Q. How should researchers handle safety concerns associated with this compound given its withdrawn status in clinical use?

    this compound was withdrawn from the market due to safety risks, emphasizing the need for stringent laboratory handling:

    • Safety Protocols : Follow OSHA HCS guidelines: use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/contact.
    • Waste Disposal : Collect spills with absorbent material and dispose as hazardous waste under local regulations.
    • Ethical Compliance : Justify use in animal studies via institutional review, focusing on dose optimization to minimize toxicity .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported IC50 values for this compound across different MALT1 constructs?

    Variations in IC50 values (e.g., full-length vs. truncated MALT1) may arise from structural differences in recombinant proteins or assay conditions. To address this:

    • Assay Optimization : Compare activity of both constructs under identical buffer/pH conditions.
    • Orthogonal Validation : Use cellular models (e.g., ABC-DLBCL cell lines) to measure inhibition of endogenous MALT1 activity via Western blot for cleaved substrates (e.g., RelB).
    • Structural Analysis : Perform molecular docking studies to assess binding affinity differences between constructs .

    Q. What are the challenges in translating this compound’s in vitro efficacy to in vivo pancreatic cancer models, and how can they be mitigated?

    Challenges include poor pharmacokinetics (PK), tumor microenvironment (TME) interactions, and off-target effects.

    • PK Optimization : Use formulations like nanoparticle encapsulation to enhance bioavailability. Monitor plasma/tissue concentrations via LC-MS.
    • TME Modulation : Combine with agents targeting stroma (e.g., FAP inhibitors) to improve drug penetration.
    • Toxicity Monitoring : Track weight loss, organ histopathology, and cytokine profiles in xenograft models .

    Q. How should researchers design experiments to investigate this compound’s role in modulating immune responses alongside direct antitumor effects?

    • Immune Profiling : Use syngeneic tumor models to assess changes in tumor-infiltrating lymphocytes (TILs) via flow cytometry (CD8+/CD4+ T cells, Tregs).
    • Cytokine Analysis : Quantify NF-κB-dependent cytokines (e.g., IL-6, TNF-α) using ELISA or multiplex assays.
    • Combination Therapy : Test synergy with immune checkpoint inhibitors (e.g., anti-PD-1) to evaluate enhanced antitumor immunity .

    Data Analysis and Reporting

    Q. What statistical approaches are recommended for analyzing contradictory results in this compound’s pro-apoptotic vs. cytostatic effects?

    • Dose-Dependent Analysis : Use ANOVA with post-hoc tests to compare apoptosis (e.g., Annexin V/PI staining) vs. cell cycle arrest (e.g., BrdU assay) across concentrations.
    • Pathway Enrichment : Perform RNA-seq to identify differentially expressed genes in apoptosis (e.g., BAX, CASP3) vs. survival pathways (e.g., BCL-2).
    • Meta-Analysis : Compare findings with published datasets (e.g., GEO) to contextualize results .

    Q. How can researchers ensure reproducibility when reporting this compound’s effects on RANK-induced osteoclastogenesis?

    • Standardized Differentiation : Use primary bone marrow-derived macrophages (BMMs) with consistent RANKL/M-CSF concentrations.
    • Quantitative Metrics : Report TRAP+ multinucleated cells per well (≥3 replicates) and resorption pit area in calcium phosphate assays.
    • Cross-Validation : Confirm results with alternative osteoclast inhibitors (e.g., zoledronate) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Mepazine hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Mepazine hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.